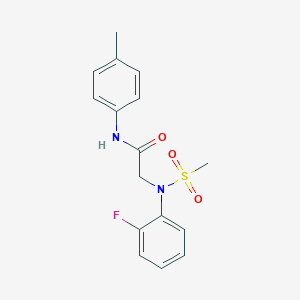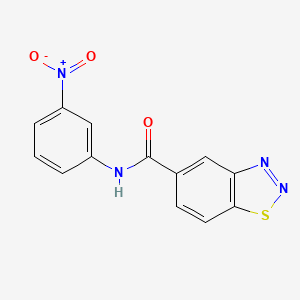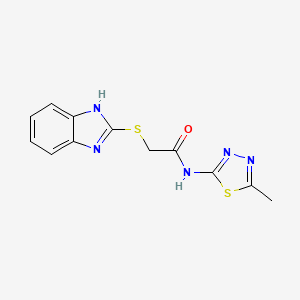
2-(1H-benzimidazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-benzimidazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound is a heterocyclic organic molecule that contains both a benzimidazole and a thiadiazole moiety.
Wirkmechanismus
The exact mechanism of action of 2-(1H-benzimidazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood. However, it is believed to exert its biological activities by interacting with specific targets in the body, such as enzymes, receptors, and ion channels.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, it has been reported to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been shown to exhibit cytotoxic activity against various cancer cell lines, such as HeLa, MCF-7, and A549. In addition, this compound has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(1H-benzimidazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its broad range of biological activities. This compound has been shown to exhibit various biological activities, making it a versatile tool for studying different biological processes. However, one of the limitations of using this compound is its potential toxicity. Like many other chemical compounds, 2-(1H-benzimidazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide may exhibit toxic effects at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(1H-benzimidazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide. One potential direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and microbial infections. Another direction is to study its mechanism of action in more detail, in order to better understand how it interacts with specific targets in the body. Additionally, the synthesis of new analogs of this compound may lead to the discovery of more potent and selective compounds with improved biological activities.
Synthesemethoden
The synthesis of 2-(1H-benzimidazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves the reaction of 2-mercaptobenzimidazole with 5-methyl-1,3,4-thiadiazol-2-ylamine in the presence of acetic anhydride. The reaction proceeds via nucleophilic substitution of the thiol group of 2-mercaptobenzimidazole with the amino group of 5-methyl-1,3,4-thiadiazol-2-ylamine, followed by acetylation of the resulting intermediate with acetic anhydride.
Wissenschaftliche Forschungsanwendungen
2-(1H-benzimidazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit various biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory activities. This compound has also been investigated as a potential inhibitor of various enzymes, such as acetylcholinesterase, tyrosinase, and α-glucosidase.
Eigenschaften
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5OS2/c1-7-16-17-12(20-7)15-10(18)6-19-11-13-8-4-2-3-5-9(8)14-11/h2-5H,6H2,1H3,(H,13,14)(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWFUVZJBOETQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24817714 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



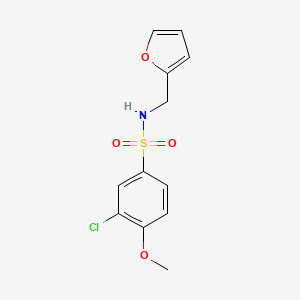
![2-(2-chlorophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5704370.png)
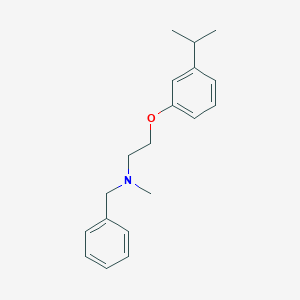


![2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B5704394.png)
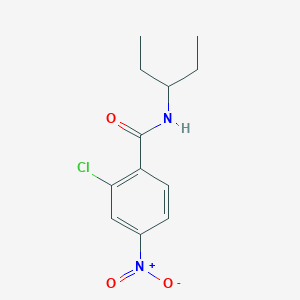
![4-chloro-N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5704411.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide](/img/structure/B5704419.png)
![5-({[(4-methylphenyl)thio]acetyl}amino)isophthalic acid](/img/structure/B5704431.png)
